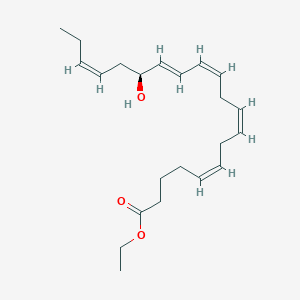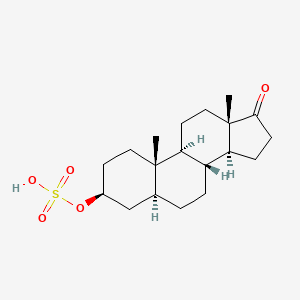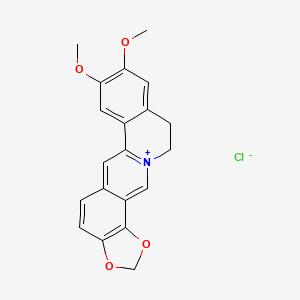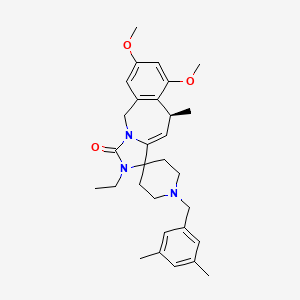
FAPI-4
Vue d'ensemble
Description
L'inhibiteur de la protéine d'activation des fibroblastes 4 (FAPI-4) est un agent moléculaire radiomarqué qui cible l'inhibiteur de la protéine d'activation des fibroblastes (FAP). Le FAP est souvent présent dans le stroma tumoral et les tissus inflammatoires avec une prolifération importante des fibroblastes. This compound est un traceur prometteur de tomographie par émission de positons (TEP) pour l'imagerie tumorale et a montré un potentiel dans le diagnostic de divers cancers et maladies inflammatoires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du FAPI-4 implique la formulation d'un kit lyophilisé pour la préparation du [68Ga]Ga-FAPI-4. Ce processus garantit un rendement radiochimique élevé en utilisant soit du 68GaCl3 produit par générateur, soit du 68GaCl3 produit par cyclotron. Les paramètres expérimentaux tels que la concentration de this compound, la teneur en tampon, les conditions de stockage et la durée de conservation sont optimisés pour garantir un rendement radiochimique supérieur à 95 % . Le kit this compound lyophilisé contient 50 µg de ligand this compound, ce qui donne systématiquement du [68Ga]Ga-FAPI-4 avec un rendement radiochimique supérieur à 95 % lors du marquage avec environ 1,11 GBq de 68GaCl3 .
Méthodes de production industrielle
La production industrielle du this compound implique l'utilisation de modules de synthèse automatisés pour garantir une production constante et de haute qualité. Le processus comprend l'utilisation d'une extraction en phase solide (SPE) pour la purification et des mesures de contrôle qualité pour maintenir la pureté radiochimique au-dessus de 95 % .
Analyse Des Réactions Chimiques
Types de réactions
Le FAPI-4 subit diverses réactions chimiques, notamment :
Radiomarquage : La réaction principale implique le radiomarquage du this compound avec du gallium-68 (68Ga) pour former du [68Ga]Ga-FAPI-4.
Réactions de liaison : Le this compound présente une liaison spécifique à la protéine d'activation des fibroblastes sur-exprimée dans les tumeurs.
Réactifs et conditions courantes
Radiomarquage : La réaction de radiomarquage nécessite du 68GaCl3, des solutions tampons et le ligand this compound.
Réactions de liaison : Les réactions de liaison se produisent dans des conditions physiologiques, généralement dans des expériences de liaison cellulaire in vitro et des études de biodistribution in vivo.
Principaux produits formés
[68Ga]Ga-FAPI-4 : Le principal produit formé par la réaction de radiomarquage est le [68Ga]Ga-FAPI-4, qui est utilisé pour l'imagerie TEP des cancers sur-exprimant le FAP.
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Diagnostic et imagerie du cancer : Le this compound est utilisé comme traceur TEP pour la détection et la quantification non invasives de l'expression du FAP dans les tumeurs.
Diagnostic des maladies inflammatoires :
Imagerie cardiovasculaire : Des études récentes ont exploré l'utilisation du this compound en imagerie cardiovasculaire pour évaluer l'inflammation et le remodelage tissulaire dans les maladies cardiovasculaires.
Mécanisme d'action
Le this compound exerce ses effets en ciblant la protéine d'activation des fibroblastes, qui est sur-exprimée dans le stroma tumoral et les tissus inflammatoires. La liaison du this compound au FAP permet la visualisation des cellules exprimant le FAP à l'aide de l'imagerie TEP. Le FAP est une protéine de la famille de la dipeptidyl peptidase 4 avec une activité endopeptidase, capable de cliver les protéines structurales de la matrice extracellulaire et d'altérer le microenvironnement tumoral . Ce mécanisme favorise l'invasion cellulaire et la formation de métastases .
Applications De Recherche Scientifique
FAPI-4 has a wide range of scientific research applications, including:
Cancer Diagnosis and Imaging: this compound is used as a PET tracer for the non-invasive detection and quantification of FAP expression in tumors.
Inflammatory Disease Diagnosis:
Cardiovascular Imaging: Recent studies have explored the use of this compound in cardiovascular imaging to assess inflammation and tissue remodeling in cardiovascular diseases.
Mécanisme D'action
FAPI-4 exerts its effects by targeting fibroblast activation protein, which is over-expressed in tumor stroma and inflammatory tissues. The binding of this compound to FAP allows for the visualization of FAP-expressing cells using PET imaging. FAP is a protein of the dipeptidyl peptidase 4 family with endopeptidase activity, capable of cleaving structural proteins of the extracellular matrix and altering the tumor microenvironment . This mechanism promotes cell invasion and metastasis formation .
Comparaison Avec Des Composés Similaires
Composés similaires
FAPI-34 : Un dérivé du FAPI avec une meilleure absorption et rétention tumorale.
FAPI-46 : Un composé avec des ratios tumeur-organe normal améliorés par rapport au this compound.
Unicité du this compound
Le this compound est unique en raison de son internalisation rapide dans les tumeurs sur-exprimant le FAP et de son évacuation rapide des tissus non ciblés . Cette propriété fait du this compound un traceur TEP efficace pour l'imagerie tumorale à haut contraste.
Propriétés
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54F2N10O10/c41-40(42)21-29(22-43)52(28-40)34(53)23-45-39(61)31-4-5-44-33-3-2-30(20-32(31)33)62-19-1-6-46-15-17-51(18-16-46)35(54)24-47-7-9-48(25-36(55)56)11-13-50(27-38(59)60)14-12-49(10-8-47)26-37(57)58/h2-5,20,29H,1,6-19,21,23-28H2,(H,45,61)(H,55,56)(H,57,58)(H,59,60)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWDAESAANBIGG-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54F2N10O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2374782-02-0 | |
| Record name | DOTA-fapi-04 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374782020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOTA-FAPI-04 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7X5DKW7N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DOTA-FAPI-04 exhibits high binding affinity and specificity for Fibroblast Activation Protein (FAP), an enzyme overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. This selective targeting makes it valuable for both imaging and potentially targeted therapy. [, , , ]
A: While precise binding mechanisms require further investigation, research suggests that the quinoline-based structure of DOTA-FAPI-04 plays a crucial role in its interaction with the active site of FAP. This binding may lead to the inhibition of FAP's enzymatic activity. [, ]
A: Binding of DOTA-FAPI-04 to FAP allows for visualization of FAP-expressing cells, such as CAFs, using PET/CT imaging. This enables clinicians and researchers to better assess tumor staging, potential recurrence, and treatment response. [, , , ] Further research is underway to explore the therapeutic potential of DOTA-FAPI-04 in inhibiting FAP activity and its influence on tumor progression.
ANone: The molecular formula of DOTA-FAPI-04 is C42H54F2N10O9. Its molecular weight is 880.94 g/mol.
A: While the provided research doesn't delve into detailed spectroscopic analysis, it does confirm the successful synthesis and radiolabeling of DOTA-FAPI-04 with isotopes like 68Ga, 64Cu, and 177Lu for PET imaging and potential therapeutic applications. [, ]
A: Studies show that radiolabeled DOTA-FAPI-04, particularly when labeled with 68Ga and 177Lu, exhibits high stability in physiological solutions like phosphate-buffered saline and fetal bovine serum. [] This stability is crucial for its reliable use in imaging and potential therapeutic applications.
A: DOTA-FAPI-04 is primarily investigated as an inhibitor of FAP, not a catalyst. Its value lies in its ability to bind to and potentially inhibit FAP activity, not catalyze other reactions. [, ]
A: While the provided research doesn't detail specific computational studies, it alludes to the design and development of DOTA-FAPI-04 based on the principles of structure-activity relationships. This suggests the use of computational chemistry and modeling in optimizing its properties. [] Further research in this area could provide valuable insights into its binding mechanism, pharmacokinetic profile, and potential for optimization.
A: Research highlights the development of FAPI tetramers, indicating that structural modifications can significantly impact the compound's pharmacokinetic properties. Specifically, tetramers demonstrate higher tumor uptake and longer tumor retention compared to dimers or monomers. [] This suggests that further structural optimization could lead to even more effective imaging agents and potential therapeutics.
A: While the provided research does not delve into specific formulation details, it confirms the successful radiolabeling of DOTA-FAPI-04 with different isotopes. This suggests the existence of suitable formulations for radiopharmaceutical applications. [, ] Further research could focus on optimizing these formulations to improve stability, solubility, and ultimately, bioavailability for enhanced imaging and therapeutic efficacy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)









![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)


